Butanal, 3-chloro-, (R)-
CAS No.: 61494-38-0
Cat. No.: VC19511703
Molecular Formula: C4H7ClO
Molecular Weight: 106.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61494-38-0 |
---|---|
Molecular Formula | C4H7ClO |
Molecular Weight | 106.55 g/mol |
IUPAC Name | (3R)-3-chlorobutanal |
Standard InChI | InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3/t4-/m1/s1 |
Standard InChI Key | FNFGGXQSVOJINC-SCSAIBSYSA-N |
Isomeric SMILES | C[C@H](CC=O)Cl |
Canonical SMILES | CC(CC=O)Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Identity and Nomenclature
The compound is systematically named (3R)-3-chlorobutanal under IUPAC guidelines . Its structure comprises a four-carbon chain with a chlorine atom at the third position and an aldehyde functional group at the terminal carbon. The (R) designation arises from the Cahn-Ingold-Prelog (CIP) priority rules, which assign configurations based on atomic numbers of substituents. The chiral center at C3 adopts an (R) configuration due to the priority order: Cl > CH(CH)CHO > CHCHO > H .
Table 1: Key Identifiers and Descriptors
Property | Value | Source |
---|---|---|
CAS Registry Number | 61494-38-0 | |
DSSTox Substance ID | DTXSID80428809 | |
InChIKey | FNFGGXQSVOJINC-SCSAIBSYSA-N | |
SMILES | CC@HCl | |
Molecular Formula | CHClO |
Three-Dimensional Conformation
The 3D structure, available via PubChem’s interactive model , reveals a staggered conformation that minimizes steric strain. The aldehyde group adopts a planar geometry, while the chlorine atom occupies an equatorial position relative to the chiral center. This spatial arrangement influences reactivity, particularly in nucleophilic additions and stereoselective transformations .
Physicochemical Properties
Computed Physicochemical Data
PubChem’s computational tools provide essential property predictions :
Table 2: Computed Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 106.55 g/mol | PubChem 2.1 |
XLogP3 | 0.7 | XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |
Exact Mass | 106.0185425 Da | PubChem 2.1 |
Reactivity and Stability
Stereochemical Analysis and Priority Assignments
Application of CIP Rules
The (R) configuration is determined by prioritizing substituents at C3:
-
Cl (Priority 1): Atomic number 17.
-
-CH(CH)CHO (Priority 2): The adjacent carbonyl oxygen outranks methyl groups.
-
-CHCHO (Priority 3): Fewer substituents than the branched chain.
Visualizing the molecule using Fischer projections confirms the (R) configuration when the lowest-priority group (H) is oriented away from the viewer .
Comparison to Related Compounds
Unlike 3-chloro-2-butanol (CID 11252) , which has a hydroxyl group at C2, (3R)-3-chlorobutanal lacks hydrogen-bonding capacity at C2, altering its solubility and reactivity profile .
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